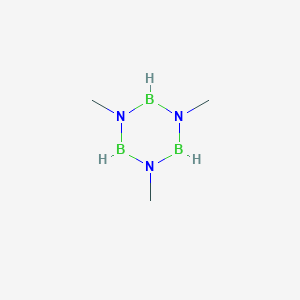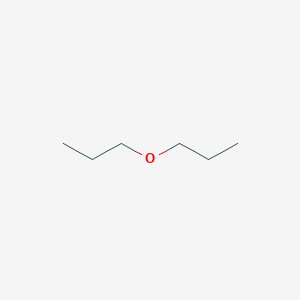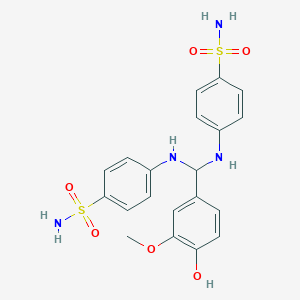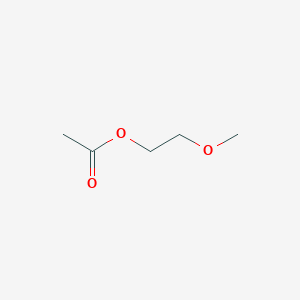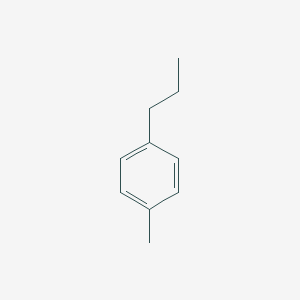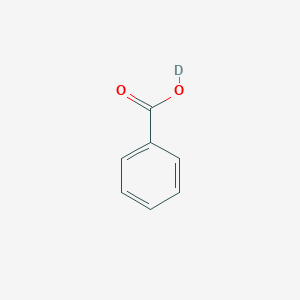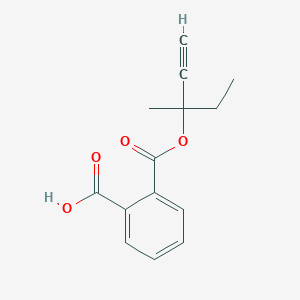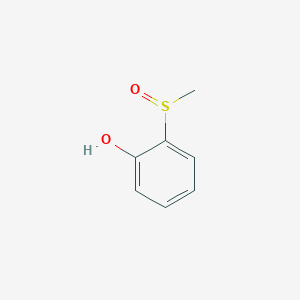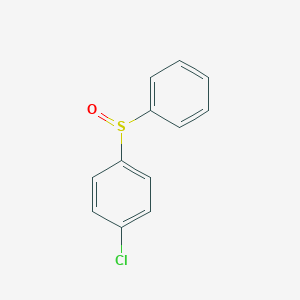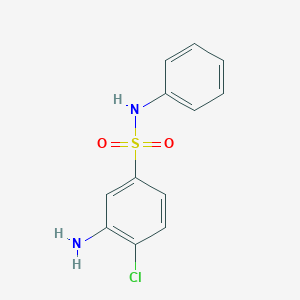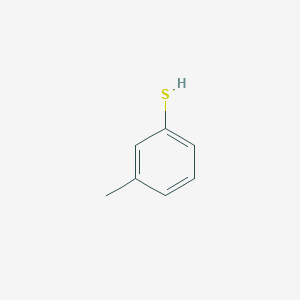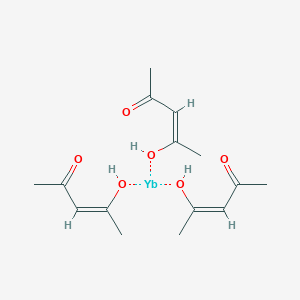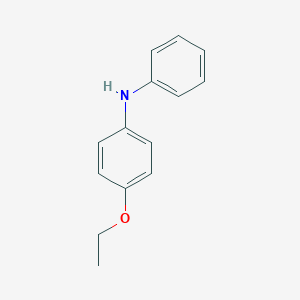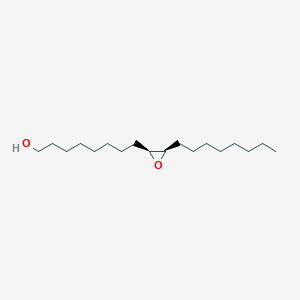
cis-9,10-Epoxyoctadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-9,10-epoxyoctadecan-1-ol, also known as vernolic acid, is a fatty acid that is found in the seeds of certain plants, including Vernonia galamensis and Euphorbia lagascae. Vernolic acid has gained significant attention in recent years due to its potential applications in the fields of medicine, agriculture, and industry. In
Mécanisme D'action
The mechanism of action of cis-9,10-Epoxyoctadecan-1-ol acid is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. For example, cis-9,10-Epoxyoctadecan-1-ol acid has been found to inhibit the activation of nuclear factor-kappaB (NF-kB), a transcription factor that plays a key role in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Vernolic acid has been found to have various biochemical and physiological effects on the body. In animal studies, it has been shown to reduce inflammation and oxidative stress, improve lipid metabolism, and enhance insulin sensitivity. It has also been found to have a positive effect on cardiovascular health by reducing cholesterol levels in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cis-9,10-Epoxyoctadecan-1-ol acid in lab experiments is its availability. Vernolic acid can be easily synthesized using microbial fermentation, making it a cost-effective and sustainable option for research. However, one limitation of using cis-9,10-Epoxyoctadecan-1-ol acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research on cis-9,10-Epoxyoctadecan-1-ol acid. One area of interest is its potential as a natural insecticide in agriculture. Further studies are needed to determine its effectiveness and safety in this application. Another area of interest is its potential as a therapeutic agent for cancer and other diseases. Studies are needed to further elucidate its mechanism of action and to determine its efficacy and safety in human clinical trials. Additionally, research is needed to develop methods for enhancing the solubility of cis-9,10-Epoxyoctadecan-1-ol acid in water, which could expand its potential applications in various fields.
Conclusion
In conclusion, cis-9,10-Epoxyoctadecan-1-ol acid is a fatty acid that has gained significant attention due to its potential applications in medicine, agriculture, and industry. Its synthesis can be achieved through various methods, with microbial fermentation being the most efficient and environmentally friendly. Vernolic acid has been found to exhibit anti-inflammatory and anti-cancer properties, and has a positive effect on cardiovascular health. While it has advantages for lab experiments, its low solubility in water can be a limitation. There are numerous future directions for research on cis-9,10-Epoxyoctadecan-1-ol acid, including its potential as a natural insecticide and therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of cis-9,10-Epoxyoctadecan-1-ol acid can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to produce cis-9,10-Epoxyoctadecan-1-ol acid, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce cis-9,10-Epoxyoctadecan-1-ol acid. Among these methods, microbial synthesis is considered the most efficient and environmentally friendly. This method involves the use of microorganisms such as fungi, bacteria, and yeast to produce cis-9,10-Epoxyoctadecan-1-ol acid through fermentation.
Applications De Recherche Scientifique
Vernolic acid has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, cis-9,10-Epoxyoctadecan-1-ol acid has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to have a positive effect on cardiovascular health by reducing cholesterol levels in the blood. In agriculture, cis-9,10-Epoxyoctadecan-1-ol acid has been found to have insecticidal properties, making it a potential alternative to chemical pesticides. In industry, cis-9,10-Epoxyoctadecan-1-ol acid has been used as a raw material for the production of various products such as lubricants, cosmetics, and biofuels.
Propriétés
Numéro CAS |
13980-12-6 |
|---|---|
Nom du produit |
cis-9,10-Epoxyoctadecan-1-ol |
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
8-[(2S,3R)-3-octyloxiran-2-yl]octan-1-ol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3/t17-,18+/m1/s1 |
Clé InChI |
FAEAERQPRQJZOC-MSOLQXFVSA-N |
SMILES isomérique |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCO |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCCO |
SMILES canonique |
CCCCCCCCC1C(O1)CCCCCCCCO |
Synonymes |
cis-9,10-Epoxyoctadecan-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



